Fuzapladib - 141283-87-6

Fuzapladib

Catalog Number: EVT-268919
CAS Number: 141283-87-6
Molecular Formula: C15H20F3N3O3S
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: IS-741 sodium (active moiety of).
Source and Classification

Fuzapladib is synthesized as a sodium salt form, specifically targeting inflammatory pathways mediated by leukocyte function-associated antigen type-1. Its classification falls under anti-inflammatory agents with a particular focus on modulating immune responses. The compound has been studied extensively in various animal models, including rats, cats, and dogs, to assess its pharmacokinetic properties and therapeutic efficacy in managing acute pancreatitis .

Synthesis Analysis

The synthesis of fuzapladib involves several chemical reactions that yield the sodium salt form suitable for pharmaceutical applications. While the precise synthetic pathway is proprietary, it typically includes:

  • Starting Materials: The synthesis begins with specific precursors that are reacted under controlled conditions to form the core structure of fuzapladib.
  • Reagents and Catalysts: Various reagents may be employed to facilitate the reaction, including acids or bases depending on the desired pH and reaction environment.
  • Purification Methods: After synthesis, fuzapladib is purified using techniques such as crystallization or chromatography to ensure high purity levels (≥98% as per HPLC standards) necessary for clinical applications .

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity.

Molecular Structure Analysis

Fuzapladib's molecular structure can be characterized by its unique arrangement of atoms that facilitate its biological activity. The key features include:

  • Chemical Formula: C15_{15}H16_{16}N2_{2}O4_{4}S (for the free acid form), with the sodium salt form having an additional sodium atom.
  • Structural Components: The molecule contains a sulfonamide group adjacent to a pyridine ring, contributing to its interaction with biological targets.
  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the three-dimensional conformation of fuzapladib, which is essential for understanding its mechanism of action .
Chemical Reactions Analysis

Fuzapladib participates in various chemical reactions that are crucial for its pharmacological activity:

  • Interaction with Biological Targets: Fuzapladib binds to leukocyte function-associated antigen type-1 on neutrophils, preventing their activation and migration.
  • Metabolism: In vivo studies indicate that fuzapladib undergoes metabolic transformations primarily through cytochrome P450 enzymes, with significant species differences observed in metabolic rates among rats, cats, and dogs .
  • Degradation Pathways: Stability studies have shown that fuzapladib can degrade under certain conditions; thus, formulation strategies often include stabilizing agents to enhance its shelf life .
Mechanism of Action

Fuzapladib exerts its effects by inhibiting the activation of leukocyte function-associated antigen type-1. This action leads to:

  • Reduced Neutrophil Activation: By blocking this pathway, fuzapladib decreases the adhesion and migration of neutrophils to sites of inflammation.
  • Decreased Inflammatory Response: This inhibition helps mitigate the inflammatory response associated with acute pancreatitis, potentially reducing tissue damage and improving clinical outcomes .

Studies have demonstrated significant improvements in clinical activity scores in treated animals compared to controls, indicating effective modulation of inflammatory processes .

Physical and Chemical Properties Analysis

Fuzapladib possesses several notable physical and chemical properties:

These properties are essential for formulation development aimed at optimizing bioavailability and therapeutic efficacy.

Applications

Fuzapladib's primary application lies in veterinary medicine for treating acute pancreatitis in dogs. Key applications include:

  • Clinical Trials: Fuzapladib has undergone rigorous testing in multicenter studies demonstrating safety and efficacy in canine patients suffering from acute pancreatitis .
  • Potential Human Applications: While currently focused on veterinary use, research into similar inflammatory conditions in humans may explore fuzapladib's utility beyond animal health.
  • Formulation Development: Innovative delivery systems such as hydrogels have been developed to enhance drug release profiles and improve patient compliance .

Properties

CAS Number

141283-87-6

Product Name

Fuzapladib

IUPAC Name

N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide

Molecular Formula

C15H20F3N3O3S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22)

InChI Key

TUWCZRFHNIOVTC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

Solubility

Soluble in DMSO

Synonyms

IS 741
IS-741
N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.